9-Dimethylsilylfluorene
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Overview
Description
9-Dimethylsilylfluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a dimethylsilyl group attached to the fluorene core. This modification imparts unique properties to the compound, making it a subject of interest in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 9-Dimethylsilylfluorene involves the metallation of fluorene with potassium tert-butoxide, followed by treatment with methyl iodide in cation-solvating solvents such as methylphosphonic acid tetramethyldiamide, hexamethapol, dimethyl sulfoxide, or diglyme. This method yields this compound in high yield (approximately 95%) .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using dimethyl carbonate as a methylating agent under alkaline conditions. This method is environmentally friendly and economically efficient, as it avoids the use of low-boiling-point toxic methylating agents like methyl iodide or methyl bromide .
Chemical Reactions Analysis
Types of Reactions
9-Dimethylsilylfluorene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted fluorene compounds.
Scientific Research Applications
9-Dimethylsilylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the development of fluorescent probes for biological imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism by which 9-Dimethylsilylfluorene exerts its effects involves its interaction with various molecular targets and pathways. The dimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in fluorescence or electronic materials.
Comparison with Similar Compounds
Similar Compounds
9-Methylene-fluorene: This compound is an analog of 9-Dimethylsilylfluorene and is known for its use in the deprotection of the Fmoc group.
9,9-Dimethyl-9-silafluorene: Another similar compound, characterized by the presence of a dimethylsilyl group, but with different applications and properties.
Uniqueness
This compound is unique due to its specific structural modification, which imparts enhanced stability and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of advanced materials for electronic applications.
Properties
InChI |
InChI=1S/C15H15Si/c1-16(2)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNUDQJPWPCRCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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